molecular formula C9H8BrN3O B14399302 6-(3-Bromophenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one CAS No. 87428-09-9

6-(3-Bromophenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No.: B14399302
CAS No.: 87428-09-9
M. Wt: 254.08 g/mol
InChI Key: NJFZBMIEDNOZST-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a bromophenyl group attached to the triazine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the reaction of 3-bromobenzylamine with cyanogen bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

6-(3-Bromophenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The triazine ring can also participate in hydrogen bonding and other interactions that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobenzyl bromide
  • 3-Bromophenyl propionic acid
  • α,3-Dibromotoluene

Uniqueness

6-(3-Bromophenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to its specific combination of a bromophenyl group and a triazine ring This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

CAS No.

87428-09-9

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

6-(3-bromophenyl)-4,5-dihydro-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)8-5-11-9(14)13-12-8/h1-4H,5H2,(H2,11,13,14)

InChI Key

NJFZBMIEDNOZST-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=O)N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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